1-Cyanoprop-1-en-2-yl acetate
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Overview
Description
1-Cyanoprop-1-en-2-yl acetate is a chemical compound with the molecular formula C6H7NO2. It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanoprop-1-en-2-yl acetate can be synthesized through a two-step reaction process:
Hydrocyanation of Acrolein: Acrolein reacts with hydrocyanic acid in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate to form acrolein cyanohydrin.
Esterification: The acrolein cyanohydrin is then esterified with an esterifying agent like acetic anhydride, again in the presence of a catalyst, to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method involves the reaction of acrolein, acetic anhydride, and sodium cyanide in a continuous flow reactor .
Chemical Reactions Analysis
Types of Reactions: 1-Cyanoprop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyanoprop-1-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and esters.
Mechanism of Action
The mechanism of action of 1-cyanoprop-1-en-2-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The acetate group can undergo hydrolysis to form acetic acid and the corresponding alcohol .
Comparison with Similar Compounds
1-Cyanoprop-1-en-2-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
2-Cyanoprop-2-yl acetate: Similar structure but with the cyano group on the second carbon.
Uniqueness: 1-Cyanoprop-1-en-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
646516-85-0 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-cyanoprop-1-en-2-yl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3 |
InChI Key |
GYVPBWMRQQBQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)OC(=O)C |
Origin of Product |
United States |
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